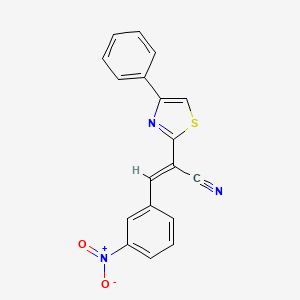

(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound belongs to the family of acrylonitrile derivatives, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Cytotoxic Activities and Antiproliferative Properties

A significant application area for this class of compounds is their cytotoxic activities against various cancer cell lines. Research has demonstrated that specific acrylonitriles substituted with heterocycles such as triazoles or benzimidazoles exhibit considerable in vitro cytotoxic potency. The structure-activity relationships indicate that certain substitutions at specific positions can enhance cytotoxicity, suggesting these compounds' potential in cancer therapy. For instance, compounds with a 5-nitrothiophen-2-yl ring have shown to be notably potent, indicating a sensitive dependency on the substitution pattern for cytotoxic activity (Sa̧czewski et al., 2004).

Chemosensors for Metal Ions

These compounds have also been evaluated as potential chemosensors for different metal ions. The ability of benzimidazole derivatives, including those with nitrophenyl acrylonitrile structures, to interact selectively with metals such as Zn2+ and Ag+ has been studied. These interactions could lead to applications in detecting and quantifying metal ions in various environmental and biological contexts (Hranjec et al., 2012).

Corrosion Inhibition

Another area of application is in corrosion inhibition, particularly for protecting mild steel in acidic environments. Derivatives of this compound class have shown to act as effective corrosion inhibitors, with their efficiency increasing with concentration. Such inhibitors work by adsorbing onto the metal surface, reducing corrosion rates in aggressive media (Verma et al., 2016).

Optical and Electro-optical Applications

Derivatives of this compound have been investigated for their optical limiting behavior and potential use in optoelectronic devices. The nonlinear optical properties, driven by two-photon absorption processes, suggest these materials' suitability for applications in protecting human eyes and optical sensors from intense light sources. Such properties are critical for developing advanced materials for optical communications and photonic devices (Anandan et al., 2018).

Propriétés

IUPAC Name |

(E)-3-(3-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O2S/c19-11-15(9-13-5-4-8-16(10-13)21(22)23)18-20-17(12-24-18)14-6-2-1-3-7-14/h1-10,12H/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYAALWGFFZMKG-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-nitrophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2807738.png)

![5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B2807739.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2807742.png)

![N-[(2-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2807744.png)

![2-[(carbamothioylmethyl)(methyl)amino]-N-(propan-2-yl)acetamide](/img/structure/B2807747.png)

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)

![5-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2807756.png)

![2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2807758.png)